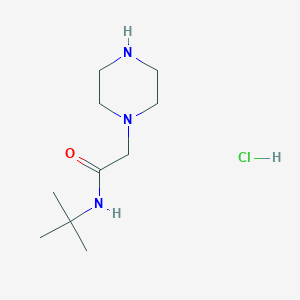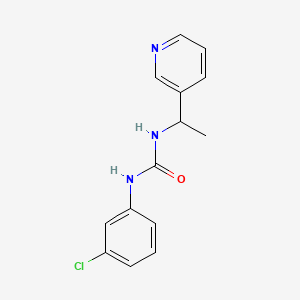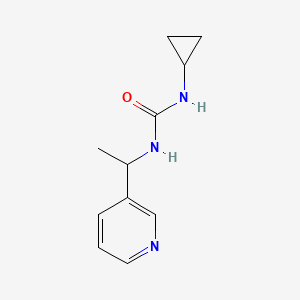
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide, commonly known as EPPC, is a chemical compound that belongs to the piperazine family. EPPC is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of EPPC is not fully understood. However, it is believed that EPPC acts on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin and dopamine. EPPC has also been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and physiological effects:
EPPC has been shown to have several biochemical and physiological effects. In animal models, EPPC has been shown to decrease anxiety and depression-like behaviors. EPPC has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, EPPC has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EPPC has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified. EPPC has also been extensively studied, and its properties and effects are well-known. However, EPPC also has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, EPPC has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of EPPC. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Another direction is to study the safety and efficacy of EPPC in humans. Additionally, EPPC can be used as a scaffold for the development of new drug molecules with improved properties and efficacy.
Synthesemethoden
EPPC can be synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine with 2-chloro-N-(propan-2-yl)acetamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation through column chromatography. The synthesis of EPPC is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
EPPC has been studied for its potential therapeutic applications in various fields. In neuroscience, EPPC has been shown to have anxiolytic and anti-depressant effects in animal models. In pharmacology, EPPC has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. In medicinal chemistry, EPPC has been used as a scaffold for the development of new drug molecules.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-14-7-5-6-8-15(14)17-16(20)19-11-9-18(10-12-19)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLWJIKVOCVCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-propan-2-ylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)




![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)






